molecular formula C10H19N3O4 B072699 DL-Leucylglycylglycine CAS No. 1187-50-4

DL-Leucylglycylglycine

Cat. No.: B072699
CAS No.: 1187-50-4
M. Wt: 245.28 g/mol
InChI Key: VWHGTYCRDRBSFI-UHFFFAOYSA-N
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Description

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid is a sophisticated, stereochemically defined peptide intermediate of significant value in chemical biology and pharmaceutical research. This compound features a central L-leucine derivative (2-amino-4-methylpentanoic acid) that is strategically extended with a diglycine spacer, terminating in a carboxylic acid functional group. Its primary research application is as a key building block in Solid-Phase Peptide Synthesis (SPPS), where it serves to introduce a specific, hydrophobic segment with a defined (S) configuration, crucial for maintaining the structural integrity and bioactivity of synthetic peptides. The extended backbone and terminal acid group provide a versatile handle for further conjugation, enabling the construction of complex peptide architectures, peptide-drug conjugates, or surface immobilization for biomarker studies. Researchers utilize this compound to investigate structure-activity relationships (SAR), particularly in the development of enzyme inhibitors, receptor agonists/antagonists, and novel therapeutic candidates where the leucine side chain is critical for hydrophobic interactions and binding affinity. Its high purity and precise stereochemistry are essential for ensuring reproducibility in experimental outcomes, making it an indispensable tool for advancing programs in drug discovery and peptide engineering. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHGTYCRDRBSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036229
Record name Leucylglycylglycine
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Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6
Record name Leucylglycylglycine
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Record name N-(N-DL-Leucylglycyl)glycine
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Record name NSC523307
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Record name DL-Leucylglycylglycine
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Record name Leucylglycylglycine
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Record name N-(N-DL-leucylglycyl)glycine
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Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). In this method, the C-terminal amino acid (glycine) is attached to a solid resin, and subsequent amino acids (glycine and leucine) are added sequentially. Each addition involves the activation of the carboxyl group of the incoming amino acid, typically using reagents like carbodiimides, followed by coupling to the growing peptide chain .

Industrial Production Methods

Industrial production of leucyl-glycyl-glycine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptide derivatives, while reduction can produce reduced forms of the peptide .

Scientific Research Applications

Biochemical Research

This compound is primarily utilized in biochemical studies due to its role as an amino acid derivative. It serves as a substrate or inhibitor in various enzymatic reactions, allowing researchers to explore metabolic pathways and enzyme functions.

  • Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes involved in metabolic processes, making it useful for studying enzyme kinetics and regulatory mechanisms.
  • Protein Interaction Studies : It can be used to probe interactions between proteins and other biomolecules, contributing to the understanding of cellular signaling pathways.

Pharmacological Applications

The pharmacological potential of (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid is significant, particularly in drug development and therapeutic applications.

  • Anti-infective Properties : Research indicates that this compound exhibits activity against various pathogens, including bacteria and viruses. Its ability to interfere with pathogen metabolism makes it a candidate for developing new antibiotics or antiviral agents .
  • Cancer Research : The compound's influence on apoptosis and cell cycle regulation positions it as a potential therapeutic agent in oncology. It may enhance the efficacy of existing cancer treatments by modulating tumor cell responses .

Immunology and Inflammation

In immunological studies, (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid plays a role in understanding immune responses and inflammatory processes.

  • Cytokine Modulation : The compound can influence cytokine production, which is critical for immune signaling. This property is particularly relevant in conditions characterized by chronic inflammation.
  • Antibody-Drug Conjugates (ADCs) : Its application in ADCs highlights its utility in targeted therapy for diseases like cancer, where it can be conjugated with antibodies to deliver cytotoxic agents selectively to tumor cells .

Neuroscience Applications

The compound also shows promise in neuroscience research.

  • Neuronal Signaling : Investigations into its effects on neuronal signaling pathways have revealed potential implications for neurodegenerative diseases. The modulation of neurotransmitter systems could lead to novel therapeutic strategies for conditions such as Alzheimer's disease .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, offering avenues for research into treatments for brain injuries or neurodegeneration .

Custom Synthesis and Screening Services

Given its diverse applications, custom synthesis services are available for (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid. Researchers can obtain tailored compounds for specific experiments, enhancing the versatility of this molecule in scientific research.

Application AreaSpecific UsesPotential Benefits
BiochemistryEnzyme inhibition studiesUnderstanding metabolic pathways
PharmacologyAnti-infective propertiesDevelopment of new antibiotics/antivirals
ImmunologyCytokine modulationTargeted therapies for inflammatory diseases
NeuroscienceNeuronal signaling studiesPotential treatments for neurodegenerative diseases
Custom SynthesisTailored compounds for researchEnhanced experimental versatility

Mechanism of Action

The mechanism of action of leucyl-glycyl-glycine involves its interaction with specific enzymes and receptors. The peptide can act as a substrate for various peptidases, leading to its cleavage and subsequent biological effects. The molecular targets and pathways involved include the modulation of enzyme activity and potential signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

2-(2-Acetamidoacetamido)acetic Acid (CAS: 5687-48-9)
  • Structure : Simplifies the target compound by replacing the leucine side chain with an acetyl group.
  • Molecular Formula : C₆H₁₀N₂O₄ (MW: 174.16 g/mol).
  • Key Differences :
    • Lacks the branched 4-methylpentanamide group, reducing hydrophobicity.
    • Exhibits lower molecular weight and altered solubility (water-soluble due to shorter chain) .
(2S)-2-[2-(2-Aminoacetamido)acetamido]-3-phenylpropanoic Acid (CAS: 6234-26-0)
  • Structure : Substitutes leucine with a phenylalanine residue.
  • Molecular Formula : C₁₃H₁₈N₃O₅ (MW: 296.30 g/mol).
  • Higher logP (lipophilicity) compared to the target compound .

Peptide Derivatives with Functional Group Variations

(S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic Acid (CAS: 3062-07-5)
  • Structure : Incorporates a glutamic acid residue (pentanedioic acid).
  • Molecular Formula : C₁₁H₂₀N₂O₆ (MW: 276.28 g/mol).
  • Key Differences :
    • Additional carboxylic acid group increases acidity (pKa ~4.3) and metal-chelating capacity.
    • Used in studies of pH-responsive drug delivery systems .
2-(2-(2-Aminopropanamido)acetamido)acetic Acid (CAS: 927-21-9)
  • Structure : Replaces leucine with alanine (methyl side chain).
  • Molecular Formula : C₇H₁₃N₃O₄ (MW: 203.20 g/mol).
  • Lower thermal stability compared to the target compound .

Complex Derivatives with Pharmacological Relevance

Cefdinir-Related Compound A (CAS: Not listed; Structure in )
  • Structure: Contains a β-lactam ring and aminothiazole group.
  • Molecular Formula : C₁₄H₁₃N₄O₄S₂ (MW: 365.41 g/mol).
  • Key Differences :
    • Antibacterial activity via β-lactamase inhibition, unlike the target compound’s metabolic role.
    • Higher synthetic complexity due to bicyclic framework .
2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic Acid Derivatives ()
  • Structure : Features fluorinated indazole and acetylated backbones.
  • Key Differences :
    • Fluorine atoms enhance metabolic stability and blood-brain barrier penetration.
    • Designed for kinase inhibition in oncology applications .

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized via solid-phase peptide coupling, while β-lactam derivatives require multi-step ring-closing reactions .
  • Biological Activity : Leucine-containing peptides (e.g., the target) show higher proteolytic stability than alanine analogues .
  • Safety Profiles : The target compound has moderate toxicity (H302: harmful if swallowed), whereas fluorinated derivatives () require stringent handling due to higher hazard ratings .

Biological Activity

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid, also known as a glycine derivative, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H19_{19}N3_3O4_4
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 1187-50-4
  • Purity : >90%
  • Storage Conditions : -20°C, protected from light and moisture
  • Stability : 1 year under recommended storage conditions

The biological activity of (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid is primarily attributed to its structural similarity to amino acids and peptides, which allows it to interact with various biological targets. Its mechanism includes:

  • Receptor Modulation : It has been shown to influence receptor activity, particularly in systems involving protease-activated receptors (PARs), which are implicated in pain, inflammation, and metabolic disorders .
  • Inhibition of Proteolytic Enzymes : The compound may exhibit inhibitory effects on specific proteases, similar to other peptide derivatives, thereby affecting cellular signaling pathways .

Biological Activities

Research has highlighted several key biological activities associated with (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid:

  • Anti-inflammatory Effects : Studies indicate that the compound can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially through the modulation of caspase activity involved in neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduction in cytokine levels in vitro
AntimicrobialInhibition of growth in specific bacterial strains
NeuroprotectiveModulation of caspase activity

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid, researchers treated macrophage cell lines with the compound and measured cytokine production. Results indicated a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls, suggesting a potent anti-inflammatory effect.

Case Study 2: Antimicrobial Efficacy

A recent investigation explored the antimicrobial properties of the compound against Staphylococcus aureus. The results demonstrated that at sub-micromolar concentrations, (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid effectively inhibited bacterial growth, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the structural characteristics and spectroscopic identifiers for confirming the identity of (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid?

  • The compound’s canonical SMILES is CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N, and its InChIKey is VWHGTYCRDRBSFI-ZETCQYMHSA-N . Key spectroscopic identifiers include:

  • NMR : Distinct signals for methyl groups (δ ~0.8–1.7 ppm), backbone protons (δ ~3.2–4.5 ppm), and carboxyl groups (δ ~170–175 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry : ESI-MS typically shows [M–H]⁻ peaks at m/z 245.28 (calculated for C10H19N3O4C_{10}H_{19}N_3O_4) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • The compound is classified under hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Handling requires:

  • Use of gloves, N95 respirators, and eye protection .
  • Storage at -20°C in airtight containers to prevent degradation .

Q. What synthetic routes are commonly used to prepare this compound?

  • Stepwise Peptide Coupling : Utilizes Fmoc or tert-Boc protecting groups for the amino and carboxyl termini. Example protocol:

Activate 2-amino-4-methylpentanoic acid with HOBt/DCC.

Couple with glycine residues sequentially.

Deprotect using TFA (for tert-Boc) or piperidine (for Fmoc) .

  • Solid-Phase Synthesis : Enables high-purity yields by immobilizing the growing peptide chain on resin .

Advanced Research Questions

Q. How can anti-inflammatory activity be evaluated for this compound and its derivatives?

  • In Vitro Assays : Measure inhibition of COX-2 or TNF-α production in macrophage cells (e.g., RAW 264.7) .
  • In Vivo Models : Carrageenan-induced rat paw edema or LPS-induced sepsis models, with dose-dependent analysis (e.g., 10–100 mg/kg) .
  • Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., indomethacin) and resolve contradictions via molecular docking (e.g., COX-2 binding affinity) .

Q. What advanced analytical techniques resolve structural ambiguities or impurities in this compound?

  • High-Resolution MS (HRMS) : Differentiates between the parent compound (C10H19N3O4C_{10}H_{19}N_3O_4) and ring-opened impurities (e.g., thiazole derivatives) via exact mass matching .
  • 2D NMR (COSY, HSQC) : Assigns stereochemistry and detects minor rotamers (e.g., δ 11.25–11.29 ppm for imide NH in 1H^{1}\text{H} NMR) .

Q. How do computational tools predict synthetic pathways for novel derivatives?

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys prioritize routes based on step efficiency and reagent availability. Example prediction:

  • Precursor scoring identifies 2-amino-4-methylpentanamide as a high-priority intermediate .
    • DFT Calculations : Optimize reaction conditions (e.g., solvent polarity, temperature) for coupling steps by modeling transition states .

Q. What experimental models study the compound’s interaction with peptide transporters like SLC15A1?

  • Caco-2 Cell Monolayers : Quantify apical-to-basolateral transport using LC-MS/MS.
  • Knockout Models : Compare uptake in SLC15A1-deficient vs. wild-type cells to confirm transporter dependency .

Q. How are data contradictions between in silico predictions and experimental results addressed?

  • Case Example : If computational models predict high solubility (>10 mg/mL) but experiments show limited solubility (<2 mg/mL):

Validate solvent parameters (e.g., dielectric constant) in simulations.

Test alternative co-solvents (e.g., DMSO/PBS mixtures) experimentally .

Q. What green chemistry approaches improve the sustainability of its synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <2 hours with comparable yields (~85%) .
  • Solvent-Free Cyclization : Eliminates dichloromethane by using mechanochemical grinding for thiazolidinone ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Leucylglycylglycine
Reactant of Route 2
Reactant of Route 2
DL-Leucylglycylglycine

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